1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(2-Bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS: 847396-24-1) is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2-bromophenyl group at position 1 and a 1-(2-methylallyl)-benzimidazole moiety at position 4 . This compound is synthesized via condensation reactions involving o-phenylenediamine derivatives and cyclic ketones under acidic conditions, as inferred from analogous methods in and .
Properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,15H,1,11-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUYKOPSBDMDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step reactions. One common approach is the condensation of 2-bromobenzaldehyde with 2-methylallylamine to form an intermediate Schiff base, followed by cyclization with 2-aminobenzimidazole under acidic conditions to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
Molecular Formula : C20H23BrN2O
Molecular Weight : 385.32 g/mol
CAS Number : 847396-24-1
The compound features a bromophenyl group, a benzoimidazole moiety, and a pyrrolidinone ring, which contribute to its reactivity and interaction with biological targets.
Chemistry
1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one serves as a building block in organic synthesis . Its unique structure allows chemists to develop new compounds through various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using reagents like potassium permanganate. |
| Reduction | Reduction reactions can be performed using hydrogenation methods. |
| Substitution | Nucleophilic substitution can occur at the bromophenyl group. |
Biology
The compound is investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against several pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μmol/L |
| Bacillus subtilis | 6 μmol/L |
| Salmonella typhi | 8 μmol/L |
The presence of the benzoimidazole moiety is crucial for its antimicrobial efficacy, as it enhances binding to bacterial targets.
Anticancer Activity
Preliminary studies suggest that the compound may act as a lead candidate for anticancer drug development due to its ability to induce apoptosis in cancer cells.
Medicine
In the medical field, this compound is explored as a potential therapeutic agent targeting various diseases. Its mechanism of action involves interaction with specific enzymes and receptors, modulating their activity.
Case Studies
Several studies have documented the efficacy of this compound in both laboratory settings and clinical trials:
- Antimicrobial Efficacy Study : A study published in Molecules demonstrated that derivatives of this compound showed equipotent activity against Bacillus subtilis compared to standard antibiotics like cefotaxime .
- Anticancer Evaluation : A research article highlighted the synthesis of molecular hybrids containing this compound, which showed promising results in inhibiting tumor growth in vitro .
Industrial Applications
In industry, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for the production of high-value compounds that can be applied in pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Benzimidazole-Pyrrolidinone Derivatives
Key Observations:
- Electronic Effects : The bromophenyl group in the target compound (electron-withdrawing) contrasts with hydroxyphenyl (electron-donating) in 21a and fluorophenyl (mild electron-withdrawing) in .
- Steric Effects : The 2-methylallyl group in the target compound introduces greater steric hindrance compared to smaller substituents like H (21a) or linear chains (e.g., piperidinyl-ethyl in ).
- Biological Relevance: Compounds with hydroxyphenyl or methoxyphenoxy groups (e.g., 21a, ) may exhibit enhanced solubility or receptor binding compared to bromophenyl derivatives .
Key Observations:
- High-Yield Reactions : Hydrochloric acid-mediated syntheses (e.g., 21a, 97.6% yield) outperform multi-step routes (e.g., 75.35% in ).
- Impact of Substituents : Bulky groups (e.g., naphthalenyl-thiazolyl in 5a) reduce yields due to steric challenges .
Spectral Data and Structural Validation
- 1H NMR : Benzimidazole protons resonate at δ 10.8 ppm (singlet), as seen in . The target compound’s 2-methylallyl group would show characteristic vinyl protons (δ 5.0–5.5 ppm) and methyl peaks (δ 1.8–2.2 ppm).
- 13C NMR: The benzimidazole carbonyl carbon appears at δ 160–165 ppm , while the pyrrolidinone carbonyl is expected near δ 170–175 ppm.
- IR Spectroscopy: N-H stretches (benzimidazole) at ~3400 cm⁻¹ and C=O stretches (pyrrolidinone) at ~1680 cm⁻¹ confirm core structures .
Biological Activity
The compound 1-(2-bromophenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H22BrN3O
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrrolidinone ring.
- Introduction of the benzo[d]imidazole moiety.
- Bromination of the phenyl group.
Biological Activity
The biological activity of this compound has been investigated through various studies, revealing several promising properties:
Anticancer Activity
Research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been tested for antimicrobial activity. Studies suggest that it possesses inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Given the structural similarities with known psychoactive compounds, there is potential for neuropharmacological applications. Some derivatives have demonstrated activity as neuroleptics and anxiolytics .
Case Studies and Research Findings
Several studies have documented the biological effects of compounds related to this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines.
-
Antimicrobial Study :
- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus and Escherichia coli.
-
Neuropharmacological Assessment :
- Objective : Investigate potential anxiolytic effects.
- Outcome : In animal models, the compound reduced anxiety-like behavior in elevated plus maze tests.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
